molecular formula C13H18N2O B7654411 (1-Benzylcyclopentyl)urea

(1-Benzylcyclopentyl)urea

Cat. No.: B7654411
M. Wt: 218.29 g/mol
InChI Key: FQMGLXFRFQVTII-UHFFFAOYSA-N
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Description

(1-Benzylcyclopentyl)urea is a compound belonging to the class of N-substituted ureas, which are known for their diverse chemical and biological properties. These compounds are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors . The unique structure of this compound, which includes a benzyl group attached to a cyclopentyl ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of (1-Benzylcyclopentyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine with cyclopentyl isocyanate under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are generally mild, and the product can be obtained in high yields with high chemical purity through simple filtration or routine extraction procedures .

Chemical Reactions Analysis

(1-Benzylcyclopentyl)urea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (1-Benzylcyclopentyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with the target enzyme, stabilizing the complex and inhibiting the enzyme’s function .

Comparison with Similar Compounds

(1-Benzylcyclopentyl)urea can be compared with other N-substituted ureas, such as:

    (1-Phenylcyclopentyl)urea: Similar in structure but with a phenyl group instead of a benzyl group.

    (1-Cyclohexylurea): Contains a cyclohexyl group instead of a cyclopentyl group.

    (1-Benzylcyclohexyl)urea: Combines both benzyl and cyclohexyl groups.

The uniqueness of this compound lies in its specific combination of benzyl and cyclopentyl groups, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(1-benzylcyclopentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(16)15-13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMGLXFRFQVTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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